2,2,3,3-Tetrafluoropropyl decanoate

説明

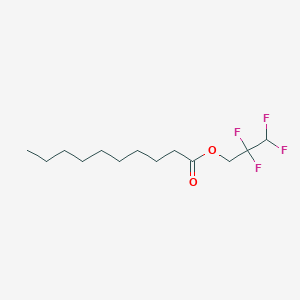

2,2,3,3-Tetrafluoropropyl decanoate (CAS 18770-64-4) is a fluorinated ester compound with a decanoate (C10) alkyl chain and a tetrafluoropropyl group. Its molecular formula is C₁₃H₂₀F₄O₂, and its molecular weight is 284.29 g/mol (calculated). The compound combines the hydrophobic and oleophobic properties of fluorine with the long-chain ester's solvation capabilities.

特性

CAS番号 |

18770-64-4 |

|---|---|

分子式 |

C13H22F4O2 |

分子量 |

286.31 g/mol |

IUPAC名 |

2,2,3,3-tetrafluoropropyl decanoate |

InChI |

InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-11(18)19-10-13(16,17)12(14)15/h12H,2-10H2,1H3 |

InChIキー |

BDCZMQIHMJJKBF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(C(F)F)(F)F |

正規SMILES |

CCCCCCCCCC(=O)OCC(C(F)F)(F)F |

同義語 |

Decanoic acid 2,2,3,3-tetrafluoropropyl ester |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key fluorinated esters and ethers with structural or functional similarities to 2,2,3,3-Tetrafluoropropyl decanoate:

Performance in Battery Electrolytes

- TFPMA vs. This compound: TFPMA, when added at 1% to electrolytes, reduces the contact angle from 53.5° to 44°, lowers internal resistance from 6.153 Ω to 1.943 Ω, and improves LiFePO₄ battery capacity from 66 mAh/g to 80 mAh/g at 5C .

- TTE/HFRE vs. This compound: TTE is a non-solvent used in localized concentrated electrolytes (LCEs). It reduces viscosity while maintaining solvation structure, critical for high-voltage Li-ion cells (up to 4.8 V) . The decanoate’s ester group may interact differently with lithium salts, offering unique solvation but requiring optimization for ionic conductivity.

- Methyl Decanoate (MD): MD, a non-fluorinated ester, improves wetting (contact angle reduced to 36°) and boosts battery capacity to 95 mAh/g at 3% concentration . Fluorinated decanoate could provide similar wetting advantages with added chemical stability due to fluorine’s inertness.

Thermal and Physical Properties

- Heat Capacity: A related compound, 2-cyano-2-propenoic acid 2,2,3,3-tetrafluoropropyl ester, exhibits a heat capacity of 211.12 J/mol·K in the melt phase . The decanoate’s longer chain may lower its melting point compared to shorter-chain analogs like TFPA (MW 190.11).

- Solubility: TFPA’s aqueous solubility makes it suitable for pharmaceuticals , while TFPMA and TTE are tailored for organic electrolytes. The decanoate’s hydrophobicity may limit aqueous use but enhance compatibility with non-polar battery components.

準備方法

Reaction Conditions and Optimization

The reaction is typically conducted under reflux in a non-polar solvent such as toluene or hexane to facilitate azeotropic removal of water, driving the equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (decanoic acid to fluorinated alcohol) with 1–2 wt% p-toluenesulfonic acid achieves yields of 75–85% after 6–8 hours at 110–120°C. The use of molecular sieves (4 Å) further enhances yield by adsorbing water.

Challenges and Mitigation

-

Fluorinated Alcohol Reactivity : 2,2,3,3-Tetrafluoropropanol’s electron-withdrawing fluorine atoms reduce nucleophilicity, necessitating prolonged reaction times.

-

Purification : Crude product purification involves sequential washes with NaHCO₃ (to neutralize residual acid) and brine, followed by vacuum distillation (b.p. 145–150°C at 15 mmHg).

Acyl Chloride Route via Decanoyl Chloride

A higher-yielding alternative employs decanoyl chloride and 2,2,3,3-tetrafluoropropanol, bypassing equilibrium limitations. This method is preferred for industrial-scale synthesis due to faster kinetics.

Synthesis of Decanoyl Chloride

Decanoyl chloride is synthesized by treating decanoic acid with oxalyl chloride or thionyl chloride. For instance, reacting decanoic acid (1.0 equiv) with oxalyl chloride (1.2 equiv) in dichloromethane at 0°C, followed by warming to room temperature, affords decanoyl chloride in >95% yield. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by generating the reactive acyl imidazolium intermediate.

Esterification Procedure

The fluorinated alcohol is added dropwise to decanoyl chloride in anhydrous dichloromethane or tetrahydrofuran, with pyridine or triethylamine as HCl scavengers. A typical protocol involves:

-

Molar Ratio : 1:1.1 (decanoyl chloride to alcohol)

-

Temperature : 0°C → room temperature

-

Yield : 90–92% after aqueous workup (NaHCO₃ wash) and rotary evaporation.

Transesterification of Methyl Decanoate

Transesterification offers a solvent-free pathway using methyl decanoate and excess 2,2,3,3-tetrafluoropropanol. Titanium(IV) isopropoxide (0.5–1.0 mol%) catalyzes the reaction at 150–160°C, with methanol removed via distillation. This method achieves 80–85% conversion but requires high-purity starting materials to avoid side reactions.

Industrial-Scale Considerations

Catalytic Innovations

Recent patents describe using immobilized lipases (e.g., Candida antarctica Lipase B) for continuous-flow esterification, reducing energy consumption and improving selectivity. For example, a packed-bed reactor operating at 60°C converts 98% of decanoic acid within 2 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Esterification | 75–85 | 90–95 | Moderate | Low cost, simple setup |

| Acyl Chloride Route | 90–92 | 98–99 | High | Rapid, high yield |

| Transesterification | 80–85 | 85–90 | Low | Solvent-free, mild conditions |

Q & A

Basic: What are the recommended methods for synthesizing TFPMA?

TFPMA is synthesized via esterification of 2-methylacrylic acid with 2,2,3,3-tetrafluoropropanol. The reaction typically employs acid catalysts (e.g., sulfuric acid) under controlled temperature conditions. Post-synthesis purification involves distillation to achieve ≥99.0% purity, with moisture content maintained below 0.25% to prevent premature polymerization .

Basic: What key physical properties of TFPMA are critical for experimental design?

Critical properties include:

- Density : 1.25 g/mL at 25°C

- Boiling Point : 124°C (lit.)

- Refractive Index :

- Flash Point : 50°C (closed cup)

- Purity : ≥99.0% (GC/HPLC) with impurities ≤0.3%

These parameters guide solvent selection, reaction kinetics, and storage protocols (e.g., airtight containers in cool, ventilated areas) .

Basic: What safety protocols are essential when handling TFPMA?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination.

- Transport Classification : UN3272 (flammable liquid, Category 3), requiring III packaging for air/sea transport .

Advanced: How can RAFT polymerization optimize TFPMA-based polymer synthesis?

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-cyano-4-[(dodecylsulfanyl-thiocarbonyl)sulfanyl]pentanoic acid (CDTPA) enables precise control over molecular weight (MW) and polydispersity (PDI). Key findings:

- Linear increase in MW with conversion (up to 90% monomer conversion).

- PDI reduction to <1.2 with CDTPA due to efficient chain transfer ().

- MALDI-TOF/MS confirms thiocarbonylthio end-groups, validating RAFT mechanism .

Advanced: What analytical methods characterize TFPMA polymers?

- Gel Permeation Chromatography (GPC) : Measures MW distribution and PDI. Calibrate with polystyrene standards in THF.

- MALDI-TOF/MS : Identifies end-group functionality and verifies RAFT agent incorporation.

- NMR Spectroscopy : Confirms monomer conversion and copolymer composition (e.g., block ratios in amphiphilic systems) .

Advanced: How do chain transfer agents (CTAs) influence TFPMA polymerization kinetics?

CTAs like CPDT and CDTPA modulate kinetics by:

- Extending polymerization duration (reduced radical concentration).

- Lowering (propagation rate constant) while maintaining high chain-end fidelity.

- CDTPA outperforms CPDT in PDI control ( vs. 1.8) due to enhanced solubility in TFPMA .

Advanced: What strategies enable amphiphilic block copolymer synthesis with TFPMA?

- Hydrophobic Block : Polymerize TFPMA first using RAFT.

- Hydrophilic Block : Introduce monomers like acrylic acid or glycidyl methacrylate in a sequential feed.

- Post-Polymerization Modification : Epoxide rings in glycidyl methacrylate blocks allow further functionalization (e.g., quaternization for antimicrobial activity) .

Basic: How are impurities in TFPMA quantified, and what thresholds apply?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。